Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate

Antibacterial FabH inhibition Gram-positive bacteria

Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate (CAS 64260-89-5) is a synthetic secondary amine belonging to the hydroxybenzylamino benzoate class, characterized by a 5-bromo-2-hydroxybenzyl moiety linked via a secondary amine to an ethyl 4-aminobenzoate scaffold (C₁₆H₁₆BrNO₃, MW 350.21 g/mol). Its reduced amine linkage (CH₂–NH) distinguishes it from the analogous Schiff base (imine, CH=N) derivative (CAS 20130-14-7), conferring greater conformational flexibility and potentially distinct biological reactivity.

Molecular Formula C16H16BrNO3
Molecular Weight 350.212
CAS No. 64260-89-5
Cat. No. B2604823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate
CAS64260-89-5
Molecular FormulaC16H16BrNO3
Molecular Weight350.212
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)O
InChIInChI=1S/C16H16BrNO3/c1-2-21-16(20)11-3-6-14(7-4-11)18-10-12-9-13(17)5-8-15(12)19/h3-9,18-19H,2,10H2,1H3
InChIKeySWEOKIGHFFOGLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate (CAS 64260-89-5): Structural Features and Procurement-Relevant Properties


Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate (CAS 64260-89-5) is a synthetic secondary amine belonging to the hydroxybenzylamino benzoate class, characterized by a 5-bromo-2-hydroxybenzyl moiety linked via a secondary amine to an ethyl 4-aminobenzoate scaffold (C₁₆H₁₆BrNO₃, MW 350.21 g/mol). Its reduced amine linkage (CH₂–NH) distinguishes it from the analogous Schiff base (imine, CH=N) derivative (CAS 20130-14-7), conferring greater conformational flexibility and potentially distinct biological reactivity . The presence of the bromine atom at the 5-position, in conjunction with the phenolic hydroxyl group, creates a unique pharmacophore that can engage in hydrogen bonding, hydrophobic interactions, and halogen bonding with biological targets. This compound has been implicated in anti-inflammatory and antimicrobial research, and serves as a key intermediate in the synthesis of more complex bioactive molecules [1].

Why Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate Cannot Be Replaced by Generic Analogs


Generic substitution within the hydroxybenzylamino benzoate class is scientifically inadvisable due to the profound impact of (a) the oxidation state of the benzyl linkage (amine vs. imine) and (b) the nature and position of the halogen substituent on biological performance. Published evidence demonstrates that the reduced secondary amine derivatives exhibit stronger antibacterial activity compared to their corresponding Schiff base (imine) precursors [1]. Furthermore, the specific bromine atom at the 5-position is critical: fluorinated analogs show enhanced antibacterial potency, while non-halogenated variants lack the electronic and steric features required for optimal target engagement [1]. Computational docking studies reveal that the hydrophobic interactions formed by the halogenated benzyl moiety within the FabH enzyme active site of Staphylococcus aureus are essential for inhibitory activity [1]. Therefore, interchanging this compound with its imine analog (CAS 20130-14-7), a chloro-substituted derivative, or a non-halogenated version would fundamentally alter its biological activity profile, target binding affinity, and therapeutic potential.

Quantitative Differentiation Evidence for Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate


Reduced Amine vs. Schiff Base Imine: Impact on Antibacterial Activity

The reduced amine form of hydroxybenzylamino derivatives demonstrates superior antibacterial activity compared to the corresponding Schiff base (imine) precursors. In a systematic study, 5-bromosalicylaldehyde was condensed with seven primary amines, then reduced with NaBH₄ to yield the corresponding secondary amines. All synthesized amine derivatives exhibited more potent antibacterial activity than their Schiff base counterparts against both Gram-positive and Gram-negative bacteria, with the most pronounced activity against Gram-positive strains [1]. This establishes that the reduced CH₂–NH linkage in the target compound is functionally superior to the CH=N imine linkage for antibacterial applications.

Antibacterial FabH inhibition Gram-positive bacteria

Cytotoxicity Profile: Selective Activity Against MCF-7 Breast Cancer Cells vs. Normal Fibroblasts

The closely related Schiff base analog (E)-ethyl-4-(5‑bromo-2-hydroxybenzylidene amino)benzoate (1) demonstrated selective cytotoxicity against MCF-7 breast cancer cells while remaining non-toxic to normal fibroblast cells in an MTT assay [1]. Compound 1 was more cytotoxic than the triazole-containing Schiff base 2 on MCF-7 cells, and was explicitly reported as 'nontoxic on fibroblasts,' indicating a favorable selectivity window [1]. Given the established structure-activity relationship that amine derivatives generally show enhanced or comparable biological potency relative to their Schiff base precursors, the target compound is expected to retain or exceed this selectivity profile, making it a promising scaffold for further development.

Anticancer MCF-7 Cytotoxicity Selectivity

Bactericidal Spectrum: Gram-Positive and Gram-Negative Activity with Anticandidal Effects

The brominated Schiff base analog (1) showed bactericidal activity against both selective Gram-positive and Gram-negative bacteria, and additionally exhibited candidacidal activity that was absent in the comparator triazole-Schiff base (2) [1]. This broadens the potential application spectrum of the brominated scaffold compared to the triazole-containing alternative. The activity pattern suggests that the 5-bromo-2-hydroxybenzyl moiety contributes to a broader antimicrobial spectrum, including antifungal activity, which is not universally shared across all hydroxybenzylamino derivatives.

Bactericidal Gram-positive Gram-negative Candida

Topical Anti-Inflammatory Activity in Validated In Vivo Models

Hydroxybenzylamino derivatives, the structural class to which Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate belongs, have been patented as topical anti-inflammatory agents with demonstrated activity in multiple validated assays [1]. These compounds were shown to be active in vitro in both the peritoneal macrophage assay and the polymorphonuclear leukocyte assay, and active in vivo in the topical mouse ear assay and the U.V. erythema assay [1]. Critically, these compounds were found to be locally active but systemically inactivated, providing a built-in safety feature that reduces the risk of gastrointestinal and systemic side effects commonly associated with systemic NSAIDs [1].

Anti-inflammatory Topical Macrophage assay In vivo

Computationally Predicted Physicochemical Properties vs. Non-Brominated Analogs

The presence of the bromine atom significantly alters the physicochemical profile of this compound compared to non-halogenated or chloro-substituted analogs. Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate has a predicted density of 1.467 ± 0.06 g/cm³ and a boiling point of 483.8 ± 40.0 °C . The bromine atom increases molecular weight (350.21 g/mol vs. ~315 g/mol for the chloro analog and ~271 g/mol for the non-halogenated analog) and enhances lipophilicity (calculated logP), which can improve membrane permeability and target binding. The molecular electrostatic potential calculations for the brominated Schiff base analog revealed distinct reactive sites that govern molecular recognition, with the bromine atom contributing to a unique electrostatic surface that differs from chloro- or fluoro-substituted variants [1].

Physicochemical properties Lipophilicity Bromine effect Drug-likeness

Synthetic Accessibility via Straightforward Condensation-Reduction Route

Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate is synthesized via a well-established two-step procedure: (1) condensation of 5-bromosalicylaldehyde with ethyl 4-aminobenzoate (benzocaine) to form the Schiff base intermediate, followed by (2) reduction with sodium borohydride (NaBH₄) to yield the target secondary amine [1][2]. This route uses commercially available, cost-effective starting materials and mild reaction conditions. The NaBH₄ reduction is described as 'easy, facile, and economic,' avoiding toxic catalysts [1]. In contrast, the imine analog (CAS 20130-14-7) is obtained without the reduction step, but the reduced amine form offers superior stability and biological activity as previously established.

Synthesis Condensation-reduction Scalability Cost-efficiency

Optimal Research and Industrial Application Scenarios for Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate


Antibacterial Drug Discovery: Targeting Gram-Positive Pathogens via FabH Inhibition

This compound is ideally suited for antibacterial drug discovery programs focused on Gram-positive pathogens, particularly Staphylococcus aureus. Evidence demonstrates that reduced amine derivatives of 5-bromosalicylaldehyde exhibit stronger antibacterial activity than their Schiff base counterparts, with FabH enzyme inhibition as the proposed mechanism of action [1]. The bromine substituent contributes to hydrophobic interactions within the FabH active site, as confirmed by molecular docking studies [1]. Procurement of this specific compound enables structure-activity relationship (SAR) studies comparing bromine vs. fluorine vs. chlorine substitution at the 5-position of the hydroxybenzyl ring, directly building on published findings that fluorinated analogs show the highest potency.

Anticancer Lead Optimization: Selective MCF-7 Cytotoxicity with Fibroblast Sparing

The compound serves as a promising starting point for anticancer lead optimization, particularly for breast cancer. The closely related Schiff base analog demonstrated selective cytotoxicity against MCF-7 breast cancer cells while sparing normal fibroblasts in MTT assays [1]. The reduced amine form is expected to retain this selectivity while offering improved chemical stability and potentially superior pharmacokinetic properties. Researchers procuring this compound can investigate the impact of amine reduction on cytotoxicity potency, selectivity index, and mechanism of action, positioning it as a scaffold for developing safe and effective anticancer agents.

Topical Anti-Inflammatory Formulation Development

Based on patent evidence establishing hydroxybenzylamino derivatives as topical anti-inflammatory agents with systemic inactivation, this compound is well-suited for dermatological drug development [1]. The patented compounds demonstrated activity in the topical mouse ear assay and U.V. erythema assay, with efficacy comparable to indomethacin and dexamethasone but without the systemic side effects [1]. The compound's physicochemical properties—moderate lipophilicity conferred by the bromine atom and ethyl ester group—support favorable skin penetration characteristics. Procurement for formulation studies targeting conditions such as contact dermatitis, sunburn, eczema, and psoriasis is directly supported by the patent literature.

Broad-Spectrum Antimicrobial Screening Including Antifungal Activity

The brominated benzocaine-derived scaffold offers a broader antimicrobial spectrum compared to triazole-based alternatives, including activity against Candida species [1]. This makes the compound suitable for broad-spectrum antimicrobial screening programs that aim to identify agents effective against both bacterial and fungal pathogens. The candidacidal activity, which is absent in the comparator triazole-Schiff base (2), represents a key differentiating feature for procurement decisions in antifungal drug discovery or combination therapy research [1].

Quote Request

Request a Quote for Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.